![molecular formula C7H8N2S B2961816 2-(1H-pyrrol-1-yl)-4,5-dihydro-1,3-thiazole CAS No. 383142-86-7](/img/structure/B2961816.png)
2-(1H-pyrrol-1-yl)-4,5-dihydro-1,3-thiazole
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 1-(2-aminoethyl)pyrrole with appropriate reagents. It can be used in the preparation of dihydropyrrolo[2’,1’:3,4]pyrazino[2,1-a]isoindolones via N-acyliminium cation aromatic cyclizations .
Physical And Chemical Properties Analysis
Scientific Research Applications
Heterocyclic Compounds in Organic Chemistry
Compounds containing heteroatoms, including triazole, thiazole, pyridine, pyrrole, and their derivatives, play a crucial role in organic chemistry. These compounds are extensively utilized as recognition units in the synthesis of optical sensors due to their biological applications. Pyrimidine derivatives, closely related to the chemical structure , are notable for their utility as exquisite sensing materials and have diverse biological and medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes, highlighting the significance of heterocyclic compounds in developing optical sensors and other biological applications (Jindal & Kaur, 2021).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of five-membered azaheterocyclic systems, including pyrrole and thiazole, has transformed the efficiency of organic synthesis. This methodology offers advantages such as reduced reaction times, improved yields, cleaner chemistry, and environmental benefits. Heterocycles are essential in various fields, including medicine and industry, underscoring the value of microwave-assisted techniques in facilitating the synthesis of heterocyclic compounds with potential applications in drug development and beyond (Sakhuja, Panda, & Bajaj, 2012).
Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives have been explored for their therapeutic potential, acting as antioxidants, analgesics, anti-inflammatories, antimicrobials, and more. The therapeutic applications of thiazole and its derivatives have been extensively patented, indicating ongoing interest and research into their medicinal properties. These compounds' selectivity for multi-signaling pathway targets may increase their therapeutic efficacy, albeit with potential for increased side-effect profiles. This highlights the medicinal chemistry importance of thiazole derivatives, including those related to "2-(1H-pyrrol-1-yl)-4,5-dihydro-1,3-thiazole" (Leoni et al., 2014).
Optical and Electroluminescent Materials
Research into quinazoline and pyrimidine derivatives, including structures related to "2-(1H-pyrrol-1-yl)-4,5-dihydro-1,3-thiazole," has expanded into optoelectronic applications. These compounds are part of luminescent small molecules and chelate compounds used in electronic devices, highlighting their utility beyond medicinal chemistry. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, underscoring the versatility of these heterocyclic compounds in developing advanced materials (Lipunova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
2-pyrrol-1-yl-4,5-dihydro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h1-2,4-5H,3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIUACZERDNMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)N2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)-4,5-dihydro-1,3-thiazole |
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